molecular formula C12H16N2O B3308575 3-amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one CAS No. 938515-47-0

3-amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one

Cat. No.: B3308575
CAS No.: 938515-47-0
M. Wt: 204.27 g/mol
InChI Key: DAXCSORKXCGMCI-UHFFFAOYSA-N
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Description

3-amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one is an organic compound that features both an amino group and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Final Assembly: The final step involves the coupling of the quinoline derivative with a suitable propanone derivative under basic or acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one would depend on its specific application. For instance, if it is used as a drug, its mechanism of action would involve interaction with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-(2H-quinolin-1-yl)propan-1-one: Similar structure but lacks the dihydro component.

    3-amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one: Fully reduced quinoline ring.

    3-amino-1-(quinolin-1-yl)propan-1-one: Quinoline ring without hydrogenation.

Uniqueness

3-amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one is unique due to the presence of both an amino group and a partially hydrogenated quinoline ring. This combination of functional groups and structural features may confer unique chemical reactivity and biological activity compared to its fully aromatic or fully reduced counterparts.

Properties

IUPAC Name

3-amino-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXCSORKXCGMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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